Cas no 62469-46-9 (2-[bis(1-methylethyl)amino]-1-(morpholin-4-ylmethyl)ethyl diphenylacetate)

2-[bis(1-methylethyl)amino]-1-(morpholin-4-ylmethyl)ethyl diphenylacetate structure
62469-46-9 structure
Product name:2-[bis(1-methylethyl)amino]-1-(morpholin-4-ylmethyl)ethyl diphenylacetate
CAS No:62469-46-9
MF:C27H38N2O3
MW:438.60222
CID:1638896
PubChem ID:3046642

2-[bis(1-methylethyl)amino]-1-(morpholin-4-ylmethyl)ethyl diphenylacetate Chemical and Physical Properties

Names and Identifiers

    • 2-[bis(1-methylethyl)amino]-1-(morpholin-4-ylmethyl)ethyl diphenylacetate
    • [1-[di(propan-2-yl)amino]-3-morpholin-4-ylpropan-2-yl] 2,2-diphenylacetate
    • 62469-46-9
    • BRN 1171637
    • DTXSID10978049
    • Benzeneacetic acid, alpha-phenyl-, 1-((bis(1-methylethyl)amino)methyl)-2-(4-morpholinyl)ethyl ester
    • 1-[Di(propan-2-yl)amino]-3-(morpholin-4-yl)propan-2-yl diphenylacetate
    • Inchi: InChI=1S/C27H38N2O3/c1-21(2)29(22(3)4)20-25(19-28-15-17-31-18-16-28)32-27(30)26(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-26H,15-20H2,1-4H3
    • InChI Key: PAAKDKIDNLVJPG-UHFFFAOYSA-N
    • SMILES: CC(C)N(CC(CN1CCOCC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Computed Properties

  • Exact Mass: 438.28844
  • Monoisotopic Mass: 438.28824308g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 42Ų

Experimental Properties

  • PSA: 42.01

2-[bis(1-methylethyl)amino]-1-(morpholin-4-ylmethyl)ethyl diphenylacetate Related Literature

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